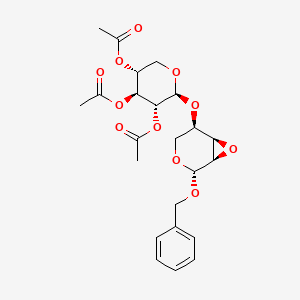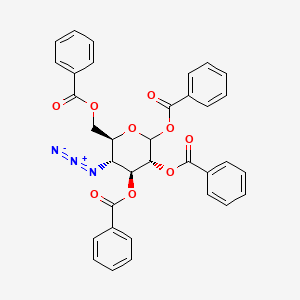![molecular formula C6H6BF2NO2 B8194704 [5-(Difluoromethyl)-3-pyridyl]boronic acid](/img/structure/B8194704.png)
[5-(Difluoromethyl)-3-pyridyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Difluoromethyl)-3-pyridyl]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a difluoromethyl group at the 5-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)-3-pyridyl]boronic acid typically involves the introduction of the difluoromethyl group and the boronic acid group onto a pyridine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the difluoromethylation of a pyridine derivative can be achieved using difluoroiodomethane in the presence of a palladium catalyst . The resulting difluoromethylated pyridine can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of cost-effective and scalable methods for the synthesis of difluoromethylated intermediates is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: [5-(Difluoromethyl)-3-pyridyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Reduction: The difluoromethyl group can undergo reduction to form the corresponding methyl derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and base (e.g., potassium carbonate) in an appropriate solvent.
Major Products Formed:
Oxidation: Boronic esters or boronates.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Biaryl or vinyl-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: [5-(Difluoromethyl)-3-pyridyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and sensors. Its unique reactivity allows for the incorporation of functional groups that can impart desirable properties to materials .
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-3-pyridyl]boronic acid in chemical reactions involves the formation of reactive intermediates through the activation of the boronic acid and difluoromethyl groups. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethyl group can participate in hydrogen bonding and other interactions that influence the reactivity and stability of the compound .
Comparison with Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure with two fluorine atoms on the phenyl ring and a boronic acid group.
5-Trifluoromethyl-2-pyridylboronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Contains a difluoromethyl group on a different heterocyclic ring.
Uniqueness: [5-(Difluoromethyl)-3-pyridyl]boronic acid is unique due to the specific positioning of the difluoromethyl and boronic acid groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-5(7(11)12)3-10-2-4/h1-3,6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFVJMBZVKOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,4R,5R)-2-fluoro-4-iodo-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B8194633.png)










![[4-Bromo-3-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194708.png)
